molecular formula C9H7BrN2 B1581729 6-Bromoquinolin-8-amine CAS No. 57339-57-8

6-Bromoquinolin-8-amine

Cat. No.: B1581729
CAS No.: 57339-57-8
M. Wt: 223.07 g/mol
InChI Key: MFCPXRHDOOYWNO-UHFFFAOYSA-N
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Description

6-Bromoquinolin-8-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It has a wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 6-bromo-8-nitro-quinoline with iron metal in a solution of EtOH/HOAc/H2O . There are also various synthesis protocols reported in the literature for the construction of this compound .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .


Chemical Reactions Analysis

This compound shows both electrophilic and nucleophilic substitution reactions . It has been used in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .

Scientific Research Applications

1. Synthesis of Aminonaphthalenes and Aminoquinolines

6-Bromoquinolin-8-amine plays a crucial role in the synthesis of aminonaphthalenes and aminoquinolines. In a study by Wang, Magnin, and Hamann (2003), it was shown that 1-Aminonaphthalenes and 5- and 8-aminoquinolines could be rapidly prepared from respective aryl bromides using Pd-catalyzed aryl amination under microwave conditions. This method has shown significant improvements in yields, especially with quinoline substrates, indicating the compound's potential in facilitating efficient synthetic processes (Wang, Magnin, & Hamann, 2003).

2. Nucleophilic Substitution Reactions

Choi and Chi (2004) explored the regiochemistry in nucleophilic substitution reactions of this compound derivatives. They developed efficient and simple synthetic routes for key intermediates, demonstrating the compound's utility in selective chemical transformations. This has implications for the synthesis of complex molecules, including pharmaceuticals (Choi & Chi, 2004).

3. Synthesis of Cytotoxic Compounds

Tsotinis, Zouroudis, Moreau, and Roussakis (2007) investigated the synthesis of C4-substituted isoquinolines using 4-bromoisoquinoline, which is closely related to this compound. These compounds exhibited cytotoxicity in tumor cell lines, indicating the potential of derivatives of this compound in cancer research (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

4. Derivatization of Amines for Analytical Chemistry

Boughton et al. (2011) detailed the use of derivatives of this compound in the derivatization of amines, including amino acids, for analytical chemistry applications. This derivatization facilitates the fractionation and quantification of amine-containing molecules, demonstrating the compound's utility in biochemical analysis (Boughton et al., 2011).

5. Applications in Antimicrobial Research

Al-Hiari, Al-Mazari, Shakya, Darwish, and Abu-Dahab (2007) synthesized 8-nitrofluoroquinolone derivatives using a synthon related to this compound. These derivatives showed promising antibacterial properties, indicating the potential application of this compound in developing new antimicrobial agents (Al-Hiari et al., 2007).

Safety and Hazards

The safety information for 6-Bromoquinolin-8-amine includes hazard statements H302, H312, H332, and precautionary statement P280 . It is recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment .

Future Directions

Quinolin-8-amines, which are isomerically related to 6-Bromoquinolin-8-amine, are valuable scaffolds in organic synthesis . They have been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . This suggests potential future directions for the use of this compound in similar applications.

Biochemical Analysis

Biochemical Properties

6-Bromoquinolin-8-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as an inhibitor of these enzymes, affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis, a programmed cell death mechanism. This is achieved through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with cytochrome P450 enzymes involves the formation of a stable complex that prevents the enzyme from metabolizing its substrates . Additionally, this compound can intercalate into DNA, disrupting the normal helical structure and hindering the binding of transcription factors and other proteins necessary for gene expression . This leads to a decrease in the transcription of specific genes and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable at room temperature, maintaining its biochemical activity over extended periods . It can undergo degradation under certain conditions, such as exposure to strong acids or bases. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are reversible upon removal of the compound, indicating that its impact on cellular function is dependent on continuous presence.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and can be mitigated by adjusting the dosage to an optimal level that balances efficacy and safety . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites through oxidation and reduction reactions . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also affect the metabolic flux of other compounds, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can influence the localization and accumulation of this compound in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to the nucleus, where it interacts with DNA and affects gene expression . It can also be found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .

Properties

IUPAC Name

6-bromoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCPXRHDOOYWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069176
Record name 8-Quinolinamine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57339-57-8
Record name 6-Bromo-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57339-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Quinolinamine, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057339578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Quinolinamine, 6-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Quinolinamine, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-8-nitro-quinoline (4 g, 1.58 mmol) in EtOH/HOAc/H2O (50 mL/50 mL/25 mL) was added iron metal (3.18 g, 5.69 mmol). The resulting solution was heated at reflux for 3 hours. The cooled reaction mixture was neutralized with 2.5 N NaOH, filtered through celite to remove iron solids and washed with EtOAc. The eluent was extracted into EtOAc (3×200 mL), combined, dried over NASO4 and concentrated. The resulting oil was purified by column chromatography (40% EtOAc/hexanes) affording 3.19 g (91%) of a yellow solid: mp 142-145° C.
Quantity
4 g
Type
reactant
Reaction Step One
Name
EtOH HOAc H2O
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.18 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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